Benzoylaconine

Descripción

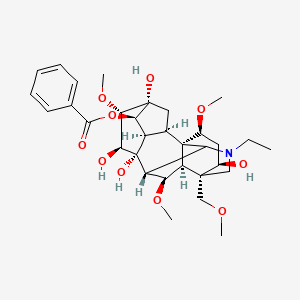

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJXZSFKLJCHLH-KYSNEVMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties and Characterization

Molecular Structure and Stereochemistry

This compound possesses a complex C19-diterpenoid alkaloid core, known as the aconitane (B1242193) skeleton. cymitquimica.cominvivochem.com This rigid, cage-like structure is a hexacyclic system composed of six fused rings. frontiersin.org Key structural features include:

An ethyl group attached to the nitrogen atom. cymitquimica.com

A benzoyl ester group at the C-14 position. cymitquimica.com

Multiple hydroxyl and methoxy (B1213986) groups distributed across the skeleton. cymitquimica.com

The stereochemistry of this compound is highly complex, with numerous chiral centers that define its three-dimensional shape. This specific spatial arrangement is crucial for its biological activity, as it dictates how the molecule interacts with its biological targets.

Physicochemical Data

The physical and chemical properties of this compound are essential for its handling and analysis. It is typically a crystalline solid at room temperature. cymitquimica.com Its solubility varies depending on the solvent, a critical consideration for extraction and formulation processes. cymitquimica.cominvivochem.com For instance, it is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). caymanchem.com

Table 2: Detailed Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate | nih.gov |

| Topological Polar Surface Area (TPSA) | 147.38 Ų | chemscene.com |

| Hydrogen Bond Donors | 4 | chemscene.com |

| Hydrogen Bond Acceptors | 11 | chemscene.com |

| Rotatable Bonds | 8 | chemscene.com |

| XLogP3-AA | -0.3 | nih.gov |

Analytical Methods for Identification and Quantification

A variety of modern analytical techniques are employed for the identification and quantification of this compound in plant materials and biological samples. High-performance liquid chromatography (HPLC) is a widely used method for separating this compound from other alkaloids present in Aconitum extracts. nih.govscielo.br

For definitive identification and structural elucidation, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is indispensable. nih.govnih.govresearchgate.net Techniques like electrospray ionization (ESI) are used to generate ions from the this compound molecule, which are then analyzed by the mass spectrometer to determine its mass-to-charge ratio and fragmentation pattern. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govresearchgate.net

Other analytical methods include:

Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS): Provides high-resolution mass data for accurate mass measurements and elemental composition determination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the complete three-dimensional structure of the molecule in solution. thieme-connect.com

The stability of this compound is an important consideration during analysis, as it can be influenced by factors such as pH and temperature. nih.gov For instance, diester-diterpenoid alkaloids are known to degrade into monoester forms like this compound, especially with prolonged decoction times or in certain solvents. nih.gov

Chemical Synthesis and Derivatization Strategies for Benzoylaconine

Semi-synthetic Pathways from Aconitine (B1665448) and Analogous Alkaloids

The most common route to obtaining benzoylaconine is through the selective deacetylation of aconitine and its structural analogs. This process is central to the traditional detoxification of Aconitum species used in herbal medicine.

The conversion of aconitine to this compound involves the hydrolysis of the acetyl group at the C-8 position, a reaction that can be achieved under various conditions. nih.gov Traditional processing methods often involve heating or boiling the raw plant material, which facilitates this deacetylation. scialert.net Laboratory-scale semi-synthesis typically employs controlled alkaline hydrolysis. For instance, dissolving aconitine in a solution of 5% sodium hydroxide (B78521) in methanol (B129727) and heating at 50°C for 30 minutes can effectively remove the C-8 acetyl group to yield the corresponding 8-deacetylated product, which is this compound. acs.org Similarly, other aconitine-type alkaloids, such as bulleyaconitine A (BLA), can be converted to their 8-deacetyl-14-benzoyl analogs using this method, often achieving high yields (e.g., 98%). acs.org

This hydrolysis is a critical step, as the presence of the C-8 acetyl group, in conjunction with the C-14 benzoyl group, is a major contributor to the high toxicity of diester-diterpenoid alkaloids. rsc.org The resulting monoester, this compound, is significantly less toxic. frontiersin.org Further hydrolysis can remove the benzoyl group at the C-14 position to produce the non-toxic amino alcohol, aconine (B1215550). nih.gov The relative ease of this selective hydrolysis makes semi-synthesis from abundant natural precursors like aconitine the most practical and widely used method for producing this compound for further study and derivatization.

The reaction conditions, such as pH, temperature, and time, are critical in controlling the product distribution. Studies have shown that steaming Aconitum at elevated temperatures (120°C) can lead to a significant reduction in aconitine content with a corresponding increase in this compound. frontiersin.org Similarly, incubating aconitine with rat intestinal bacteria shows that the rate of metabolism to this compound increases with pH from 5.8 to 7.0. core.ac.uk

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Aconitine | Heating/boiling in water | This compound | Variable | scialert.net |

| Bulleyaconitine A | 5% NaOH/methanol, 50°C, 30 min | 14-Benzoyl-8-deacetylbulleyaconitine A | 98% | acs.org |

| Aconitine | Dilute acid or alkali solution | This compound | Variable | frontiersin.org |

| Aconitine | Incubation at 90°C in 5mM ammonium (B1175870) acetate (B1210297) (pH 7.0) | This compound | Not specified | oup.com |

Design and Synthesis of Novel this compound Derivatives and Analogs

The core structure of this compound serves as a scaffold for the synthesis of novel derivatives aimed at enhancing therapeutic effects while minimizing toxicity. Modifications have been explored at several positions, primarily at the C-8 hydroxyl group, the C-14 benzoyl group, and the N-ethyl group.

A significant area of research has been the synthesis of "lipo-alkaloids" by esterifying the C-8 hydroxyl group of this compound with various fatty acids. This transesterification can be achieved by reacting aconitine with aliphatic diacids in DMF at 80°C, which simultaneously deacetylates C-8 and forms the new ester. researchgate.net This approach has been used to create a series of mono-[O-(14-benzoylaconine-8-yl)]esters and bis-[O-(14-benzoylaconine-8-yl)]esters. researchgate.net For example, reacting aconitine with eicosanoic acid analogues has produced a series of 14-benzoylaconine-8-O-esters. The goal of these modifications is often to improve anti-inflammatory properties.

Another strategy involves the complete hydrolysis of the precursor alkaloid (like bulleyaconitine A) to remove both the C-8 and C-14 ester groups, followed by re-esterification. acs.org For instance, the resulting polyol can be reacted with various acyl chlorides in the presence of pyridine (B92270) in dichloromethane (B109758) (DCM) to generate novel monoesters at the C-14 position. acs.org This allows for the introduction of a wide variety of substituents, including alkyl, phenyl, and heteroaromatic groups, to explore structure-activity relationships for analgesic activity. acs.org

Modifications on the A-ring, C-ring, D-ring, and the nitrogen atom of the aconitine skeleton have also been investigated to create structurally diverse derivatives. researchgate.net For example, N-deethylation of aconitine can be achieved using potassium permanganate (B83412) (KMnO4) in acetone, yielding N-desethylaconitine, which can then be used as a hapten for developing immunoassays. wakan-iyaku.gr.jp

| Parent Compound | Modification Site(s) | Synthetic Strategy | Resulting Derivative Class | Reference |

| Aconitine | C-8 | Transesterification with aliphatic diacids in DMF | Mono- and bis-[O-(14-benzoylaconine-8-yl)]esters | researchgate.net |

| Bulleyaconitine A | C-14 (after full hydrolysis) | Esterification with various acyl chlorides in pyridine/DCM | C-14 monoesters with alkyl, phenyl, heteroaromatic groups | acs.org |

| Aconitine | C-8 | Reaction with butyric acid in toluene (B28343) with pyridine catalyst | 8-Butyryl-benzoylaconine | core.ac.uk |

| Aconitine | N-ethyl group | Oxidation with KMnO4 in acetone | N-desethylaconitine | wakan-iyaku.gr.jp |

Methodological Advancements in this compound Chemical Synthesis

Advancements in the synthesis and analysis of this compound and its derivatives are closely tied to progress in diterpenoid alkaloid chemistry and modern analytical techniques. The complexity of the aconitane (B1242193) skeleton necessitates sophisticated synthetic strategies and powerful analytical tools for purification and characterization.

Total synthesis of the highly complex aconitine-type alkaloids remains a significant challenge, driving the development of novel synthetic methodologies. Strategies such as oxidative dearomatization/Diels–Alder (OD/DA) cycloadditions are employed to construct the characteristic [2.2.2]-bicyclic ring system found in these molecules. acs.org Furthermore, a fragment coupling approach involving a 1,2-addition followed by a semipinacol rearrangement has been developed to forge key carbon-carbon bonds in the polycyclic core. nih.govacs.org While these methods are typically aimed at the total synthesis of the parent alkaloids, the principles and techniques are directly applicable to creating novel, complex this compound analogs that are inaccessible through simple semi-synthesis.

The purification and analysis of this compound and its derivatives from reaction mixtures or biological samples have been significantly enhanced by advanced chromatographic techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is the standard for separation and quantification. researchgate.netresearchgate.net More advanced methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer even greater speed, resolution, and sensitivity for analyzing complex mixtures of these alkaloids. scienceasia.org These methods are crucial for monitoring the progress of synthetic reactions, confirming the identity of products, and studying the metabolism of these compounds. oup.com

For purification on a preparative scale, column chromatography over silica (B1680970) gel is commonly used, often with solvent systems like chloroform-methanol. acs.org The characterization of novel synthesized compounds relies on a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structures. acs.org

Advanced Analytical Methodologies for Benzoylaconine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Benzoylaconine from complex matrices such as herbal extracts and biological samples. The choice of technique depends on the required sensitivity, resolution, and analysis speed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of Aconitum alkaloids, including this compound. nih.gov HPLC systems, often coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector, can effectively separate this compound from structurally similar alkaloids. nih.govscielo.br The separation is typically achieved on a reversed-phase C18 column. nih.govacs.org

Method development involves optimizing the mobile phase composition, which often consists of a gradient elution using acetonitrile (B52724) and an aqueous buffer. nih.govresearchgate.net For instance, one method successfully used a gradient of acetonitrile and an ammonium (B1175870) bicarbonate buffer (pH 10.0) to resolve six Aconitum alkaloids. nih.gov Another employed a mobile phase of acetonitrile and 0.1% phosphoric acid adjusted with triethylamine (B128534) to pH 3.0. researchgate.net Validation studies for HPLC methods demonstrate good linearity, precision, and recovery. For example, a method for six alkaloids, including this compound, showed correlation coefficients (r²) exceeding 0.999, intra- and inter-assay precision with relative standard deviations (RSDs) below 2.97%, and average recovery rates between 90-103%. nih.gov In another study, the limit of detection for this compound was determined to be 8 ng. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase (RP) C18 columns are most commonly used. | nih.govacs.orgresearchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or phosphoric acid). | nih.govnih.govresearchgate.net |

| Detector | Diode Array Detector (DAD) or UV detector, often set around 230 nm. | scielo.br |

| Linearity | Excellent, with correlation coefficients (r²) typically >0.999. | nih.gov |

| Precision (RSD) | Generally below 3% for both intra-day and inter-day assays. | nih.govresearchgate.net |

| Recovery | Average recovery rates are often in the range of 90-103%. | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, superior resolution, and increased sensitivity. phenomenex.comijsrtjournal.com This is achieved by using columns with smaller particle sizes (typically under 2 µm) and operating at much higher pressures. phenomenex.comijsrtjournal.com The enhanced efficiency of UHPLC is particularly advantageous for analyzing complex mixtures containing numerous Aconitum alkaloids, allowing for better separation of isomeric and closely related compounds. nih.govnih.gov

UHPLC systems are frequently coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, for comprehensive qualitative and quantitative analyses. scielo.brnih.govnih.gov For instance, a UHPLC-Q-TOF-MS method was developed for the simultaneous identification and quantification of eight alkaloids, including this compound, in Aconitum heterophyllum. nih.gov This method demonstrated good linearity (r² = 0.997–0.999) and low limits of quantification (LOQ) of 0.63–2.80 μg/mL. nih.gov The increased speed of UHPLC is also beneficial for high-throughput screening. phenomenex.com

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another technique applied to the analysis of Aconitum alkaloids. nih.govjst.go.jp However, due to the low volatility and thermal instability of compounds like this compound, direct analysis is not feasible. brieflands.comsigmaaldrich.com Therefore, a crucial derivatization step is required to convert the alkaloids into more volatile and thermally stable forms. jst.go.jp

A common derivatization method involves converting the alkaloids to their trimethylsilyl (B98337) (TMS) ether derivatives. jst.go.jp This is often achieved by treating the sample with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). jst.go.jp Following derivatization, the compounds can be separated on a capillary column, such as a 5%-phenylmethylsilicone cross-linked fused silica (B1680970) column. jst.go.jp GC-MS methods can offer high sensitivity, with one study reporting a detection limit of 10 picograms for derivatized Aconitine (B1665448) when using selected ion monitoring (SIM). jst.go.jp Despite its sensitivity, the requirement for derivatization makes the procedure more tedious compared to LC-based methods. brieflands.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is indispensable for the structural confirmation and sensitive quantification of this compound. It is almost always coupled with a chromatographic separation technique like HPLC or UHPLC. scielo.brnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the most common ionization source used for the analysis of Aconitum alkaloids because it is a soft ionization technique that minimizes fragmentation of the parent molecule. brieflands.comnih.gov ESI is well-suited for polar and thermally labile compounds like this compound. mdpi.com In the positive ion mode, which typically yields higher sensitivity for these alkaloids, ESI generates protonated molecules, represented as [M+H]⁺. brieflands.comnih.gov The accurate mass measurement of this protonated molecule, often achieved with high-resolution mass spectrometers like TOF or Orbitrap, allows for the determination of the elemental composition, which is a key step in compound identification. scielo.brnih.gov

Tandem Mass Spectrometry (MS/MS) and Triple Quadrupole Mass Spectrometry (QQQ-MS)

Tandem Mass Spectrometry (MS/MS) provides a deeper level of structural information and enhances analytical selectivity. scielo.br In an MS/MS experiment, the protonated molecule (precursor ion) of this compound, selected by the first mass analyzer, is fragmented through collision-induced dissociation (CID). brieflands.comwikipedia.org The resulting product ions are then analyzed by a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. researchgate.net For this compound, characteristic fragmentation involves the neutral loss of molecules such as water (H₂O), methanol (B129727) (CH₃OH), and benzoic acid (C₆H₅COOH). plos.orgebi.ac.uk

Triple Quadrupole Mass Spectrometry (QQQ-MS) is the gold standard for quantification due to its high sensitivity and selectivity. bruker.comlabcompare.com It operates in a mode called Multiple Reaction Monitoring (MRM). nih.govnih.gov In MRM, the first quadrupole is set to isolate the precursor ion of this compound ([M+H]⁺), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor only for specific, high-abundance product ions. acs.orgnih.gov This process filters out chemical noise, resulting in extremely low detection limits and high accuracy, making it ideal for analyzing trace levels of this compound in complex biological matrices like plasma and urine. acs.orgnih.govresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Technique | Source |

|---|---|---|---|---|

| This compound | [M+H]⁺ | Characteristic losses of H₂O, CH₃OH, C₆H₅COOH | ESI-MS/MS | plos.orgebi.ac.uk |

| This compound | [M+H]⁺ at m/z 586 | Fragment ions include m/z 105 (benzoyl) | ESI-MS/MS | acs.org |

| This compound | - | Skeletons can be characterized by comparing MSn spectra with acetylated analogs. | LC-MSn | plos.org |

| This compound | - | Fragment peaks formed by the loss of BzOH (122 Da) | ESI/MS | researchgate.net |

Time-of-Flight Mass Spectrometry (TOF-MS) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including complex natural products like this compound. researchgate.netspringernature.comnih.gov While mass spectrometry provides information on molecular weight and elemental composition, NMR provides a detailed map of the molecular structure, including the connectivity of atoms and their spatial arrangement (stereochemistry). mdpi.com

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon-13) are the fundamental experiments. ¹H NMR provides information about the chemical environment and number of different types of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. researchgate.net For example, the ¹H-NMR spectrum of a this compound derivative clearly showed the presence of an N-CH₂CH₃ group, helping to confirm the 14-benzoylaconine basic skeleton. mdpi.com

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple-Bond Correlation (HMBC) are crucial for assembling the complete structure. mdpi.com These experiments establish correlations between different nuclei, allowing researchers to piece together the carbon skeleton and determine the precise location of functional groups, such as the benzoyl group on the aconine (B1215550) core. researchgate.net

NMR is indispensable for distinguishing between isomers, which often have identical mass spectra. It is also critical for confirming the structure of newly isolated alkaloids. researchgate.net Although NMR has lower sensitivity compared to MS, its ability to provide unambiguous structural information makes it an essential tool in natural product chemistry and the definitive characterization of compounds like this compound. mdpi.com

Spectroscopic and Other Biophysical Approaches (e.g., Circular Dichroism, Light Scattering)

Beyond structural identification and quantification, other biophysical techniques are employed to study the interactions of this compound with biological macromolecules, which is crucial for understanding its mechanism of action.

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. cancer.gov It is particularly sensitive to the secondary and tertiary structure of proteins. photophysics.comrsc.org When a small molecule like this compound binds to a protein, it can induce conformational changes in the protein's structure. researchgate.net These changes can be monitored by CD spectroscopy. For example, studies investigating the interaction of this compound with human serum albumin (HSA) use CD to determine if binding alters the protein's alpha-helical content, providing insights into the binding mechanism. researchgate.netnih.gov

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension. horiba.comanton-paar.com It works by measuring the random changes in the intensity of light scattered by particles undergoing Brownian motion. In the context of this compound research, DLS can be used to study the effects of the compound on protein aggregation. For instance, it can monitor changes in the hydrodynamic radius of a protein like hen egg white lysozyme (B549824) (HEWL) in the presence of this compound analogues to see if the compound promotes or inhibits the formation of larger protein aggregates or amyloid fibrils. researchgate.netresearchgate.net

These biophysical methods provide functional context to the structural data obtained from MS and NMR, helping to bridge the gap between the chemical properties of this compound and its biological activity.

Method Validation and Reliability Assessments in this compound Analysis

To ensure that analytical data are accurate, reliable, and fit for purpose, the methods used for this compound analysis must undergo rigorous validation. loesungsfabrik.departicle.dk Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use. americanpharmaceuticalreview.com This is a regulatory requirement and a cornerstone of quality assurance in pharmaceutical analysis. particle.dkamericanpharmaceuticalreview.com The validation process assesses several key performance characteristics, typically following guidelines such as those from the International Council for Harmonisation (ICH Q2(R1)). loesungsfabrik.deeuropa.eu

Key validation parameters for methods analyzing this compound include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. elementlabsolutions.com This is often demonstrated by showing that a clean peak for this compound is obtained without interference from other alkaloids. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com For quantitative methods, this is typically demonstrated by a high correlation coefficient (e.g., r > 0.998) for a calibration curve plotted over several concentration levels. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed using recovery studies, where a known amount of this compound standard is added to a sample matrix and the percentage recovered is calculated. Recoveries are often expected to be within a range like 99-102%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). elementlabsolutions.com

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. elementlabsolutions.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). europa.euelementlabsolutions.com This provides an indication of its reliability during normal usage. europa.eu

A simple, accurate, and practical UPLC-ESI-MS method developed for the simultaneous determination of aconitum alkaloids, including this compound, was validated and proven to be usable in terms of selectivity, linearity, accuracy, and precision. nih.gov Such validated methods are essential for reliable quality control of herbal preparations and for generating dependable data in pharmacokinetic and toxicological studies. nih.govresearchgate.net

Pharmacological Mechanisms of Action of Benzoylaconine: in Vitro and Preclinical Investigations

Neuropharmacological Mechanisms at the Cellular Level

Modulation of Voltage-Gated Sodium Channel Function

Voltage-gated sodium channels (VGSCs) are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons. nih.govwikipedia.org The function of these channels is intricately linked to their conformational state—cycling between resting, open, and inactivated states in response to changes in membrane potential. wikipedia.org

Aconitum alkaloids are well-known for their interaction with VGSCs. While some alkaloids in this class act as activators, others can function as blockers of the sodium ion channel. biochempress.com The specific action often depends on the chemical structure of the molecule. biochempress.com For instance, certain functional groups on the core lycoctonine (B1675730) skeleton, such as a benzoylester group, are considered important for channel activation. biochempress.com Benzoylaconine, possessing this core structure, is implicated in the modulation of these channels. researcher.life This modulation is a key aspect of its neuropharmacological profile, as the regulation of sodium ion influx is fundamental to neuronal excitability.

Interactions with Neuronal Signaling Pathways

This compound has been shown to interact with several signaling pathways that are crucial for neuronal function and cellular defense. One significant pathway involves the Nuclear factor erythroid 2-related factor 2 (Nrf2). Research indicates that this compound can activate the AMPK/Nrf2 signaling pathway. tandfonline.com Activation of Nrf2 leads to the nuclear translocation of this transcription factor, where it initiates the expression of antioxidant proteins, such as heme oxygenase-1 (HO-1). tandfonline.com This antioxidant cascade is a protective mechanism against oxidative stress, a condition implicated in various neurological disorders.

Furthermore, this compound influences the expression of efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). medchemexpress.com Studies have demonstrated that this compound can upregulate the protein levels of these transporters. medchemexpress.com These transporters are present in the blood-brain barrier and play a critical role in protecting the central nervous system by extruding a wide range of substances. The regulation of these transporters is linked to signaling pathways such as the Nrf2-Keap1 system. actanaturae.ru

Anti-Inflammatory Modulatory Pathways

This compound exhibits significant anti-inflammatory properties by targeting key signaling cascades that govern the inflammatory response. These effects have been primarily studied in macrophage cell models, such as RAW264.7 cells, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state.

Inhibition of Pro-Inflammatory Cytokine Production (e.g., IL-6, TNF-α, IL-1β, PGE2)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines and mediators. Research has consistently shown that this compound can significantly suppress the release of several of these key molecules. In LPS-activated macrophages, this compound treatment markedly reduces the production of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). medchemexpress.comnih.govresearchgate.net This inhibition occurs at both the protein and mRNA levels, indicating that the suppression begins at the stage of gene transcription. researchgate.net Additionally, this compound inhibits the synthesis of Prostaglandin (B15479496) E2 (PGE2), another critical mediator of inflammation. nih.govresearchgate.net

| Pro-Inflammatory Mediator | Observed Effect of this compound | Cell Model | Citations |

|---|---|---|---|

| Interleukin-6 (IL-6) | Significant reduction in production/release | LPS-activated RAW264.7 macrophages | medchemexpress.comnih.govresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant reduction in production/release | LPS-activated RAW264.7 macrophages | medchemexpress.comnih.govresearchgate.net |

| Interleukin-1beta (IL-1β) | Significant reduction in production/release | LPS-activated RAW264.7 macrophages | medchemexpress.comnih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Significant reduction in production/release | LPS-activated RAW264.7 macrophages | nih.govresearchgate.net |

Regulation of Toll-Like Receptor (TLR)-Mediated MAPK and NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are rooted in its ability to modulate upstream signaling pathways that are activated by inflammatory stimuli like LPS. The Toll-like receptor 4 (TLR4) signaling pathway is a primary target. nih.gov Upon LPS stimulation, TLR4 activates downstream cascades, principally the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. cellsignal.com

This compound has been found to inhibit the activation of both of these critical pathways. medchemexpress.comnih.gov The mechanism involves the suppression of an essential upstream kinase, TAK1 (Transforming growth factor-β-activated kinase 1). nih.govresearchgate.net By inhibiting the phosphorylation of TAK1, this compound effectively blocks the signal transmission to both the MAPK and NF-κB pathways. researchgate.net

In the NF-κB pathway, this inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes. nih.gov In the MAPK pathway, this compound treatment restores the elevated phosphorylation levels of key kinases JNK, p38, and ERK back to their basal state. nih.govresearchgate.net

Downregulation of iNOS and COX-2 Expression

The production of inflammatory mediators like Nitric Oxide (NO) and PGE2 is catalyzed by the enzymes inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is tightly regulated and is often upregulated during inflammation. nih.govbioline.org.br

| Inflammatory Enzyme | Observed Effect of this compound | Underlying Mechanism | Citations |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Dose-dependent downregulation of protein and mRNA expression | Inhibition of NF-κB and MAPK signaling pathways | medchemexpress.comnih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Dose-dependent downregulation of protein and mRNA expression | Inhibition of NF-κB and MAPK signaling pathways | medchemexpress.comnih.govresearchgate.net |

Cardioprotective Mechanisms in Cellular and Organ Models

This compound has demonstrated notable cardioprotective properties in various experimental models. These effects are attributed to its ability to modulate key cellular pathways involved in mitochondrial function, energy metabolism, and the renin-angiotensin system.

Improvement of Mitochondrial Function and Biogenesis (AMPK/PGC-1α Axis Activation)

This compound has been shown to protect cardiomyocytes from injury by enhancing mitochondrial function. koreascience.krnih.gov In a study using H9C2 cardiomyocytes subjected to oxygen-glucose deprivation and reperfusion (OGD/R), a model for heart failure-related injury, this compound treatment significantly improved cell viability and reduced apoptosis. koreascience.krnih.gov This protective effect was linked to the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway. koreascience.krnih.gov

Specifically, OGD/R treatment was found to decrease the protein expression of phosphorylated AMPK (p-AMPK) and PGC-1α, an effect that was reversed by this compound in a dose-dependent manner. nih.govkoreascience.kr The activation of this axis is crucial for mitochondrial biogenesis and function. dntb.gov.ua Further experiments confirmed that the protective effects of this compound on OGD/R-treated cardiomyocytes were nullified when AMPK was inhibited, highlighting the central role of this pathway in mediating the compound's cardioprotective actions. koreascience.krnih.gov this compound was also observed to improve mitochondrial membrane potential and suppress oxidative stress in these cells. koreascience.krnih.gov

Table 1: Effect of this compound on AMPK/PGC-1α Pathway in OGD/R-Treated H9C2 Cells

| Treatment Group | p-AMPK Protein Level | PGC-1α Protein Level | Cell Viability | Apoptosis |

|---|---|---|---|---|

| Control | Normal | Normal | Normal | Normal |

| OGD/R | Decreased | Decreased | Markedly Decreased | Enhanced |

| OGD/R + this compound | Increased (Reversed OGD/R effect) | Increased (Reversed OGD/R effect) | Evidently Increased | Suppressed |

| OGD/R + this compound + AMPK Inhibitor | Reversed BAC's protective effect | - | Reversed BAC's protective effect | - |

Data synthesized from studies on OGD/R-induced injury in H9C2 cardiomyocytes. nih.govkoreascience.krnih.gov

Regulation of Energy Metabolism Pathways in Cardiomyocytes

The heart has high energy demands, and dysfunction in myocardial energy metabolism is a key factor in the pathology of heart conditions like dilated cardiomyopathy and heart failure. kjpp.netresearchgate.net Cardiomyocytes are capable of utilizing various energy sources, and their metabolic processes are significantly altered following injury. mdpi.com this compound's ability to modulate energy metabolism pathways is a critical aspect of its cardioprotective effects.

By activating the AMPK/PGC-1α axis, this compound not only promotes mitochondrial biogenesis but also influences the energy metabolism of cardiomyocytes. nih.govkoreascience.kr For instance, in OGD/R-treated H9C2 cells, this compound treatment led to enhanced ATP production, which was counteracted by an AMPK inhibitor. nih.gov This suggests that this compound helps to restore cellular energy balance in injured cardiomyocytes. The regulation of energy metabolism is closely linked to mitochondrial health, as mitochondria are the primary sites of energy synthesis. frontiersin.org

Agonistic Activity on Angiotensin-Converting Enzyme 2 (ACE2)

The renin-angiotensin system (RAS) plays a pivotal role in cardiovascular regulation, with angiotensin-converting enzyme (ACE) and angiotensin-converting enzyme 2 (ACE2) having opposing effects. wikipedia.org While ACE promotes vasoconstriction, ACE2 acts as a vasodilator by converting angiotensin II to angiotensin (1-7). wikipedia.org

Recent studies have identified this compound as a promising agonist for ACE2. nih.gov Research has shown that this compound can bind to ACE2, leading to the activation of the enzyme's activity. dntb.gov.ua This agonistic effect on ACE2 is believed to contribute to the cardioprotective properties of this compound. In a study on heart failure, this compound was found to inhibit angiotensin II-induced cardiomyocyte hypertrophy and fibrosis. nih.gov Importantly, these beneficial effects were absent in ACE2-knockdown cells and ACE2-deficient mice, confirming ACE2 as a direct target of this compound in the context of heart failure treatment. nih.gov The downstream mechanisms of this interaction appear to involve the suppression of p38/ERK-mediated mitochondrial reactive oxygen species (ROS) and the NF-κB pathway. nih.gov

Anti-Proliferative and Antitumor Mechanisms in Cell Lines

In addition to its cardioprotective effects, this compound has demonstrated potential as an anti-proliferative and antitumor agent in various cancer cell lines.

Inhibition of Cancer Cell Line Proliferation (e.g., H460, MCF-7, Hep G2)

This compound has been reported to inhibit the proliferation of several human cancer cell lines. Studies have investigated its effects on non-small cell lung cancer (H460), breast cancer (MCF-7), and liver cancer (Hep G2) cells. The anti-proliferative activity is a key indicator of its potential as an anticancer compound. researchgate.net For instance, various natural compounds have shown inhibitory effects on the proliferation of HepG2 cells, a commonly used model for hepatocellular carcinoma research. waocp.orgpensoft.netmdpi.comresearchgate.net

Potential Modulation of Topoisomerase IIα Activity

Topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication and chromosome segregation. nih.govmdpi.com It is a well-established target for several anticancer drugs. There is emerging evidence suggesting that this compound may exert its anti-proliferative effects by modulating the activity of topoisomerase IIα. dntb.gov.ua The decatenation checkpoint, which is regulated by topoisomerase IIα, is vital for preventing chromosomal mis-segregation, a hallmark of cancer. nih.gov Down-regulation or inhibition of topoisomerase IIα can lead to cell cycle arrest, particularly in the G2 and early M phases, and ultimately, to the inhibition of cancer cell growth. psu.edu Further research is needed to fully elucidate the specific interactions between this compound and topoisomerase IIα and to confirm this as a definitive mechanism of its antitumor action.

Table 2: Investigated Cancer Cell Lines and Potential Mechanisms of this compound

| Cancer Cell Line | Cancer Type | Observed Effect | Potential Mechanism |

|---|---|---|---|

| H460 | Non-small cell lung cancer | Inhibition of proliferation | Modulation of Topoisomerase IIα activity |

| MCF-7 | Breast cancer | Inhibition of proliferation | Modulation of Topoisomerase IIα activity |

| Hep G2 | Liver cancer | Inhibition of proliferation | Modulation of Topoisomerase IIα activity |

This table summarizes the reported anti-proliferative effects of this compound on various cancer cell lines and the proposed underlying mechanisms.

Mechanisms in Skeletal Muscle Ischemia-Reperfusion Injury Mitigation

Skeletal muscle ischemia-reperfusion (I/R) injury is a significant clinical issue that can lead to severe complications. plu.mx this compound has been shown to offer a protective effect against this type of injury through distinct, yet interconnected, cellular pathways.

Recent research has illuminated a novel mechanism through which this compound protects myocytes from I/R injury, involving the activation of the ATPase inhibitory factor 1 (IF1)-dependent AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis. dovepress.comnih.gov

In preclinical models of I/R injury in Sprague-Dawley rats and hypoxia/reoxygenation (H/R) in C2C12 myocyte cells, this compound treatment was found to upregulate the expression of IF1. dovepress.comnih.gov IF1 is known to stimulate the activation of AMPK, a critical regulator of cellular energy homeostasis. dovepress.com The study demonstrated that I/R injury significantly reduced IF1 protein levels, whereas this compound administration dose-dependently increased its expression. dovepress.com This elevation of IF1 subsequently led to the phosphorylation and activation of AMPK. nih.gov

Activated AMPK facilitates the nuclear translocation of Nrf2, a transcription factor that orchestrates the antioxidant response. nih.govx-mol.net Upon translocation to the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, inducing the expression of protective enzymes like heme oxygenase-1 (HO-1). nih.gov Studies confirmed that this compound treatment increased phosphorylated AMPK, promoted Nrf2 nuclear translocation, and enhanced HO-1 expression. nih.govresearchgate.net The critical role of this pathway was further validated when the silencing of IF1 using siRNA abolished the this compound-induced activation of the AMPK/Nrf2 axis. dovepress.comnih.gov Similarly, the use of an AMPK inhibitor, Compound C, significantly blocked the protective effects of this compound. nih.gov

This evidence strongly suggests that this compound's myocyte-protective role is mediated through the activation of the IF1/AMPK/Nrf2 pathway. dovepress.comresearchgate.net

A primary contributor to the pathology of ischemia-reperfusion injury is the surge of oxidative stress and subsequent programmed cell death, or apoptosis. dovepress.commdpi.com this compound has been shown to effectively counter these detrimental processes in myocytes. nih.gov

In both in vivo and in vitro models, this compound administration led to a significant reduction in markers of oxidative stress. nih.gov This included decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a product of lipid peroxidation. nih.govresearchgate.net Concurrently, this compound treatment enhanced the levels of superoxide (B77818) dismutase (SOD), a key endogenous antioxidant enzyme. nih.govresearchgate.net This reduction in oxidative stress is a direct downstream effect of the Nrf2 activation described previously. x-mol.net

Furthermore, this compound treatment markedly reduced apoptosis in muscle tissue and cells subjected to I/R and H/R, respectively. nih.gov Apoptosis, or programmed cell death, is a key mechanism of cell loss in I/R injury, often triggered by mitochondrial dysfunction and oxidative stress. mdpi.comuwaterloo.cascirp.org The protective effect of this compound was evidenced by enhanced cell viability and a decrease in the expression of apoptosis-related molecules. nih.gov Flow cytometry and TUNEL staining assays confirmed a lower rate of apoptosis in this compound-treated groups compared to controls. nih.gov The reduction of cellular damage was also indicated by decreased serum levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), which are biomarkers of muscle injury. nih.gov

Table 1: Effect of this compound (BAC) on Markers of Oxidative Stress and Cell Injury in Ischemia-Reperfusion Models

| Biomarker | Effect of I/R or H/R Injury | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Reduced | nih.gov |

| Malondialdehyde (MDA) | Increased | Reduced | nih.gov |

| Superoxide Dismutase (SOD) | Decreased | Elevated | nih.gov |

| Creatine Kinase (CK) | Increased | Reduced | nih.gov |

| Lactate Dehydrogenase (LDH) | Increased | Reduced | nih.gov |

| Apoptosis Rate | Increased | Reduced | nih.gov |

Activation of IF1-Dependent AMPK/Nrf2 Axis

Modulation of Efflux Transporter Expression and Activity (e.g., P-glycoprotein, MRP2, BCRP)

Efflux transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP), are ATP-binding cassette (ABC) transporters. nih.gov They play a crucial role in tissue defense by extruding a wide range of xenobiotics and toxins from cells, thereby limiting their absorption and intracellular accumulation. nih.gov These transporters are highly expressed in key physiological barriers, including the intestine, liver, kidney, and the blood-brain barrier. nih.govmdpi.com

The interaction of natural compounds with these transporters can significantly alter the pharmacokinetics of co-administered drugs. researchgate.net For instance, inhibition of intestinal P-gp can lead to increased absorption and bioavailability of substrate drugs. science.gov While direct studies detailing the specific modulatory effects of this compound on P-gp, MRP2, and BCRP are not extensively detailed in the provided search results, the general class of plant-derived alkaloids and flavonoids are known to interact with these transporters. researchgate.net Such interactions can be inhibitory or inductive, potentially leading to clinically relevant drug-drug interactions. Given that inflammation can also modulate the expression of these transporters, understanding how compounds like this compound act on them is an area for further investigation. mdpi.com

Molecular Interactions with Biological Macromolecules (e.g., Hen Egg White Lysozyme (B549824), Human Serum Albumin)

The interaction of small molecules with proteins can alter their structure and function, which is a key aspect of pharmacology and toxicology.

Studies have investigated the interaction of a related aconitum alkaloid, benzoylmesaconine (B1261751) (BMA), with Hen Egg White Lysozyme (HEWL), which serves as a model protein due to its structural similarity to human lysozyme. nih.govplos.org These investigations revealed that BMA binds to HEWL, inducing significant conformational changes. nih.gov Spectroscopic analyses, including tryptophan fluorescence, circular dichroism, and light scattering, showed that this binding leads to a reduction in the α-helical content of the protein and promotes the formation of aggregates and amyloid fibrils. nih.govresearchgate.net Consequently, these structural alterations resulted in a loss of the enzyme's lytic activity. nih.gov Molecular docking studies identified specific hydrophobic interactions and bonding between the alkaloid and HEWL residues. nih.gov While this study focused on benzoylmesaconine, it provides a mechanistic framework for how this compound might interact with and potentially alter the function of biological macromolecules.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a principal carrier for many drugs and endogenous compounds. researchgate.net The binding of a compound to HSA affects its distribution, metabolism, and excretion. The interaction of various small molecules with HSA is often characterized by high affinity, driven by forces such as hydrophobic interactions. researchgate.net Such binding can cause conformational changes in the protein. researchgate.net Although direct studies on this compound's binding to HSA were not found in the search results, the established behavior of other complex molecules suggests that such an interaction is likely and would be a critical determinant of its pharmacokinetic profile.

Structure Activity Relationship Sar Studies of Benzoylaconine and Its Analogs

Identification of Key Structural Moieties for Pharmacological Activity

The pharmacological profile of benzoylaconine and its derivatives is dictated by specific structural features. Key moieties that have been identified as critical for activity include the ester groups at positions C-8 and C-14, the nitrogen atom within Ring A, and various other substitutions.

Influence of Ester Groups (C-8 Acetyl, C-14 Benzoyl)

The nature of the ester groups at the C-8 and C-14 positions on the aconitane (B1242193) skeleton is a primary determinant of the biological activity of these alkaloids. taylorandfrancis.comrsc.orgnih.govrsc.org The hydrolysis of the highly toxic diester diterpene alkaloids, such as aconitine (B1665448), results in the formation of less toxic monoester alkaloids like this compound. rsc.org This process involves the removal of the acetyl group at the C-8 position. taylorandfrancis.com Further hydrolysis, which removes the benzoyl group at C-14, leads to even less toxic compounds but often with a concurrent loss of analgesic activity. rsc.org

The presence of two ester groups is often associated with cytotoxic activity. mdpi.com For instance, the C-14 ester group is particularly linked to analgesic activity and toxicity. acs.org Conversely, the C-8 ester group has been associated with anti-inflammatory effects. acs.org Studies on C19-diterpenoid alkaloids have indicated that the variety of substituents at C-8 and C-14 plays a significant role in their bioactivities and toxicities. rsc.org While some mono-[O-(14-benzoylaconine-8-yl)]esters have shown a lack of significant in vitro cytotoxicity, the introduction of a long-chain ester group at C-8 may increase cytotoxic activity. rsc.orgrsc.org

Role of Nitrogen Atom and Ring A Features

The nitrogen atom and the features of Ring A are fundamental to the pharmacological actions of this compound and its analogs. The trivalent nitrogen atom in the A-ring is considered a crucial element for analgesic activity. frontiersin.org Modifications to this nitrogen, such as its inclusion in an amide group or its existence as an N-deethyl or imide structure, have been shown to reduce analgesic effects. frontiersin.org

Furthermore, the configuration of Ring A, including the presence of hydrophilic substituents at positions C-2 and C-3, may contribute to neurological toxicities. frontiersin.org The structure of the A-ring, along with the nitrogen atom, is also considered a key element for the anti-proliferative activity of certain derivatives. researchgate.net

Impact of Fatty Acid Residues and Other Substitutions

The introduction of fatty acid residues and other substituents to the this compound scaffold can significantly modulate its biological activity. Lipo-alkaloids, which are C19-norditerpenoid alkaloids containing one or two fatty acid moieties, are formed during the traditional processing of aconite drugs. researchgate.net These fatty acid chains can vary in length and degree of unsaturation. researchgate.net

Studies have shown that compounds esterified with unsaturated fatty acids can exhibit significant COX-2 inhibitory effects. researchgate.net The length of the fatty acid chain at the C-8 position is also a critical factor. For instance, the proper length of the fatty acid chain, as well as the presence of double bonds or di-fluoro substitutions, can enhance anti-proliferative activities. researchgate.net The introduction of a long-chain ester group at C-8 has been suggested to increase cytotoxic activity. rsc.org

SAR for Specific Biological Effects (e.g., Analgesic, Cardiotonic, Antiproliferative)

The structural modifications of this compound and its analogs have been systematically studied to understand their impact on specific biological effects, including analgesic, cardiotonic, and antiproliferative activities.

For analgesic activity , the C-14 ester group is a key determinant. acs.org The presence of a trivalent nitrogen atom in Ring A is also crucial, with modifications diminishing its effect. frontiersin.org

Regarding cardiotonic effects , the hydrolysis of the C-8 acetate (B1210297) in aconitine to form this compound is significant, as this compound exhibits anti-arrhythmic properties. nih.gov This identifies the C-8 acetate as a pivotal cardiotoxic moiety. nih.gov Generally, diester diterpene alkaloids show stronger cardiotoxicity than monoester diterpene alkaloids like this compound. researchgate.net

In terms of antiproliferative activity , several structural features are important. The presence of two ester groups is often associated with cytotoxicity. mdpi.com Specifically for some derivatives, the 3-OH group, a lipoic acid at the C-8 position, the 14-benzene ring, and the nitrogen atom are crucial for activity. researchgate.net Furthermore, the length and nature of the fatty acid chain at C-8 can enhance these effects. researchgate.net For instance, 8-O-azeloyl-14-benzoylaconine demonstrated notable antiproliferative properties. researchgate.net

Computational Approaches in SAR Elucidation (e.g., Molecular Docking Simulations)

Computational methods, particularly molecular docking simulations, have become invaluable tools in elucidating the SAR of this compound and its analogs. These techniques allow researchers to predict and visualize how these molecules interact with biological targets at the atomic level.

Molecular docking studies have been employed to understand the binding mechanisms of this compound with various proteins. For example, simulations have shown that this compound can interact with specific amino acid residues of proteins involved in heart failure, such as NRK and NT5E. researchgate.net Specifically, it was found to interact with the amino acid residue GLN-135 of NRK and VAL-258 of NT5E. researchgate.net

These computational approaches can also help in understanding the binding of this compound and its derivatives to proteins like human serum albumin, which is crucial for their pharmacokinetic profiles. dntb.gov.uadntb.gov.ua By simulating the binding poses and calculating binding affinities, researchers can gain insights into how structural modifications might affect the distribution and efficacy of these compounds. acs.org Furthermore, these methods contribute to the broader understanding of how these alkaloids interact with key biological targets, such as ion channels, which is fundamental to their pharmacological and toxicological effects. aurorabiomed.com

Metabolism and Biotransformation Pathways of Benzoylaconine

Hydrolysis of Diester Precursors to Benzoylaconine

This compound is a monoester diterpenoid alkaloid that is primarily formed through the hydrolysis of highly toxic diester precursors, such as aconitine (B1665448). researchgate.netnih.gov This conversion is a critical step in the detoxification process, as the toxicity of monoester alkaloids is substantially lower than that of their diester counterparts. tandfonline.commdpi.com The hydrolysis involves the removal of the acetyl group at the C-8 position of the aconitine molecule. nih.govtandfonline.com This reaction can occur during the traditional processing of Aconitum roots, such as decoction (boiling in water), and also takes place in vivo after oral administration. nih.govmdpi.com

| Precursor Compound | Metabolic Process | Resulting Metabolite | Toxicity Comparison |

|---|---|---|---|

| Aconitine (Diester) | Deacetylation at C-8 | This compound (Monoester) | Toxicity reduced by 200-500 fold compared to Aconitine. mdpi.com |

| This compound (Monoester) | Debenzoylation at C-14 | Aconine (B1215550) (Amine Alkanol) | Considered non-toxic. mdpi.com |

Phase I Metabolic Transformations

Following its formation, this compound undergoes Phase I metabolic reactions, which introduce or expose functional groups on the molecule, typically increasing its polarity. nih.govlongdom.org These transformations are primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver and intestines. nih.govnih.gov For this compound and other monoester diterpenoid alkaloids, the main Phase I metabolic pathways include demethylation, dehydrogenation, hydroxylation, and N-deethylation. nih.govrsc.orgnih.gov

Studies using human liver microsomes (HLMs) have identified several Phase I metabolites of this compound. nih.govnih.gov The most prominent transformations observed were demethylation, dehydrogenation, and a combination of demethylation-dehydrogenation. nih.gov Hydroxylation and didemethylation also occur, contributing to the structural diversification of the metabolites. nih.gov N-deethylation has also been specifically identified as a metabolic pathway for this compound. rsc.org These reactions generally lead to less toxic metabolites by altering the chemical groups responsible for the parent compound's activity. nih.gov

| Metabolic Reaction | Description | Enzyme System |

|---|---|---|

| O-Demethylation | Removal of a methyl group (CH₃) from a methoxy (B1213986) group. nih.gov | Cytochrome P450 |

| N-Deethylation | Removal of an ethyl group (C₂H₅) from the nitrogen atom. rsc.org | Cytochrome P450 |

| Hydroxylation | Addition of a hydroxyl group (-OH) to the molecule. nih.govrsc.org | Cytochrome P450 |

| Dehydrogenation | Removal of hydrogen atoms, often forming a double bond. nih.gov | Cytochrome P450 |

| Didemethylation | Removal of two methyl groups from the molecule. nih.gov | Cytochrome P450 |

Phase II Metabolic Transformations

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to form highly water-soluble compounds that are easily excreted. nih.govnottingham.ac.uk Common Phase II reactions include glucuronidation and sulfation. longdom.org

The role of Phase II metabolism for this compound appears to be minor compared to Phase I. nih.gov Some in vivo studies have reported the detection of trace amounts of a this compound glucuronide conjugate in urine. researchgate.net Similarly, minute quantities of glucuronic acid and sulfate (B86663) derivatives of aconitine metabolites have been found in vivo. nih.govfrontiersin.org However, multiple in vitro studies using human liver and intestinal microsomes failed to detect any glucuronide or sulfate metabolites of this compound and other monoester alkaloids. nih.govnih.govrsc.org This suggests that while conjugation reactions like glucuronidation can occur, they represent a very minor elimination pathway for this compound, with the body relying more heavily on Phase I metabolism and direct excretion. nih.govrsc.org

Enzyme Systems Involved in this compound Metabolism

The biotransformation of this compound and its precursors is catalyzed by specific enzyme systems located primarily in the liver, intestines, and blood. nih.govnih.gov The two main classes of enzymes involved are carboxylesterases and cytochrome P450s.

Carboxyesterases (CEs): These enzymes are critical for the initial hydrolysis of diester alkaloids like aconitine into monoester forms such as this compound. nih.govresearchgate.net CEs are found in various tissues, including the gastrointestinal tract, liver, and plasma, allowing for hydrolysis to occur before and after absorption. nih.gov

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is the primary driver of Phase I metabolism for this compound. nih.govnih.gov Studies have pinpointed specific CYP isozymes responsible for its transformation. CYP3A4 and CYP3A5 have been identified as the predominant enzymes involved in the demethylation, dehydrogenation, and hydroxylation of this compound. nih.govrsc.orgnih.gov The involvement of CYP3A4/5 is confirmed by experiments showing that ketoconazole, a potent inhibitor of these enzymes, significantly reduces the formation of this compound metabolites in human liver microsomes. nih.gov Other isoforms, such as CYP2C8 and CYP2D6, may play a lesser role in its metabolism. rsc.org

| Enzyme System | Primary Function | Specific Enzymes | Location |

|---|---|---|---|

| Carboxyesterases (CEs) | Hydrolysis of diester precursors (e.g., Aconitine) to this compound. nih.govresearchgate.net | Not specified | Liver, Intestines, Plasma. nih.gov |

| Cytochrome P450 (CYPs) | Phase I metabolism (demethylation, N-deethylation, hydroxylation, etc.). nih.govrsc.org | CYP3A4, CYP3A5 (major); CYP2C8, CYP2D6 (minor). nih.govrsc.orgnih.gov | Liver, Intestines. nih.govnih.gov |

Advanced Research Applications and Future Directions for Benzoylaconine

Development of Mechanistic Probes for Ion Channel Biology

The complex structure of benzoylaconine and its derivatives makes them valuable tools for studying ion channel function and modulation. While aconitine (B1665448) is a known activator of voltage-gated sodium channels, this compound exhibits different modulatory properties. nih.govbiochempress.com

Recent studies have investigated the effects of various Aconitum alkaloids on sodium channels. For instance, a study assessing the activity of several Aconitum alkaloids on Nav1.2 channels found that while some compounds like pyroaconitine and ajacine (B605253) showed significant inhibition, this compound itself was considered inactive at the tested concentration. capes.gov.brthieme-connect.com However, a derivative, 14-benzoylaconine-8-O-palmitate, demonstrated moderate inhibitory activity. capes.gov.brthieme-connect.com This highlights the potential for modifying the this compound structure to create specific ion channel probes.

The development of such probes could help elucidate the intricate mechanisms of ion channel gating, pharmacology, and their roles in various physiological and pathological processes. By systematically altering the functional groups on the this compound backbone, researchers can create a library of compounds with varying affinities and efficacies for different ion channel subtypes. These probes would be instrumental in mapping the binding sites and understanding the allosteric modulation of these critical membrane proteins. nih.govmdpi.com

Application in Cellular Signaling Pathway Investigation

This compound has been shown to modulate several key cellular signaling pathways, making it a valuable tool for investigating complex biological processes. Its anti-inflammatory effects, for example, are attributed to its ability to inhibit Toll-like receptor (TLR)-mediated pathways. nih.gov

Specifically, this compound has been found to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways induced by lipopolysaccharide (LPS). nih.govresearchgate.net It achieves this by inhibiting the phosphorylation of crucial upstream regulatory proteins like TAK1. nih.govresearchgate.net By downregulating these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators such as IL-6, TNF-α, IL-1β, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net

Furthermore, recent research has unveiled its protective effects against ischemia-reperfusion injury in skeletal muscle. dovepress.comnih.gov These effects are mediated through the activation of the IF1-dependent AMP-activated protein kinase (AMPK)/Nrf2 axis. nih.govnih.gov this compound treatment leads to the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). dovepress.comnih.gov The compound also promotes mitochondrial biogenesis through the AMPK-PGC1α pathway. nih.gov

These findings underscore the potential of this compound as a pharmacological tool to dissect the roles of these signaling cascades in various diseases, including inflammatory conditions, metabolic disorders, and tissue injury.

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

The advent of omics technologies has provided a powerful platform to explore the multifaceted effects of natural compounds like this compound. Metabolomics, in particular, has been instrumental in understanding the metabolic transformations and systemic effects of Aconitum alkaloids. cjnmcpu.com

By employing techniques like UPLC-Q-TOF-MS-based metabolomics, researchers can identify key metabolic markers that differentiate between raw and processed Aconitum samples, which have varying levels of this compound and other alkaloids. frontiersin.org This approach helps in understanding the chemical basis for the reduced toxicity of processed Aconitum. frontiersin.orgmdpi.com

Integrating metabolomics with proteomics and other omics disciplines can provide a more holistic view of this compound's mechanism of action. cjnmcpu.commdpi.com For instance, combining these technologies can help construct global metabolic networks to understand the complex interactions between genetic factors, protein expression, and metabolic processes influenced by this compound. cjnmcpu.commdpi.com Such integrated approaches are crucial for identifying novel therapeutic targets and understanding the synergistic effects of the various components in traditional herbal formulas containing Aconitum. engineering.org.cn

Exploration of Novel Research Applications based on Structure-Activity Principles

The structure-activity relationship (SAR) of Aconitum alkaloids is a key area of research for developing new therapeutic agents with improved efficacy and reduced toxicity. nih.govbohrium.com The core structure of these alkaloids, a highly oxygenated hexacyclic norditerpenoid, provides a versatile scaffold for chemical modification. rsc.org

Studies have shown that the toxicity of Aconitum alkaloids is largely attributed to the benzoyl ester at C14 and the acetyl group at C8. rsc.org The hydrolysis of aconitine to this compound (losing the C8 acetyl group) and then to aconine (B1215550) (losing the C14 benzoyl group) significantly reduces toxicity. nih.govmdpi.com This understanding forms the basis for designing safer derivatives.

Researchers are actively exploring the synthesis of novel this compound derivatives to enhance their pharmacological properties. For example, the synthesis of lipo-diterpenoid compounds by modifying the C-8 position of 14-benzoylaconine has yielded derivatives with potent anti-proliferative activity against cancer cell lines. researchgate.net SAR studies on these compounds have highlighted the importance of the 3-OH, 8-lipo, and 14-benzene ring moieties for their activity. researchgate.net Such research opens up avenues for developing this compound-based compounds for applications in oncology and other therapeutic areas.

Prospects for Preclinical Compound Optimization based on Observed Pharmacological Effects

The diverse pharmacological effects of this compound, including its anti-inflammatory, antihypertensive, and anti-tumor activities, provide a strong foundation for preclinical compound optimization. medchemexpress.comresearchgate.netresearchgate.net The goal of this optimization is to enhance the desired therapeutic effects while minimizing any residual toxicity.

One promising area is the development of derivatives with improved drug-like properties. For instance, modifications to the this compound structure could lead to compounds with better oral bioavailability, metabolic stability, and target specificity. researchgate.net The anti-proliferative effects observed with some this compound derivatives against drug-resistant cancer cells warrant further investigation and optimization. researchgate.net

Moreover, understanding the metabolic pathways of this compound is crucial for predicting potential drug-drug interactions and for designing compounds with a more favorable pharmacokinetic profile. nih.govcaymanchem.com As research continues to unravel the complex pharmacology of this compound, the prospects for developing optimized, second-generation compounds for various therapeutic indications are increasingly promising. frontiersin.org

Historical Context and Evolution of Benzoylaconine Research

Early Investigations and Isolation from Traditional Medicinal Plants

Benzoylaconine is a diterpenoid alkaloid primarily derived from plants of the Aconitum genus, such as Aconitum carmichaelii (commonly known as Fuzi or monkshood). ias.ac.innih.govcaymanchem.com These plants have been used for centuries in traditional Asian medicine to treat a variety of ailments, including pain, arthritis, and cardiovascular conditions. nih.govcabidigitallibrary.orgnih.gov However, the raw plants are notoriously toxic due to high concentrations of diester-diterpenoid alkaloids (DDAs), with aconitine (B1665448) being a principal example. nih.govnih.govnih.gov

Early "isolation" of this compound was not a targeted extraction of a pure compound but rather a consequence of traditional detoxification methods. frontiersin.orgnih.gov Practitioners of traditional medicine discovered that processing methods like boiling, steaming, or soaking could reduce the plant's toxicity while preserving some of its therapeutic effects. cabidigitallibrary.orgnih.govfrontiersin.org These heating processes induce hydrolysis of the highly toxic DDAs. nih.govnih.gov Specifically, the acetyl group at the C-8 position of aconitine is removed, converting it into the much less toxic monoester-diterpenoid alkaloid (MDA), this compound. nih.govnih.gov Further hydrolysis can lead to the even less toxic aconine (B1215550). nih.gov

The first formal chemical isolation techniques applied to Aconitum alkaloids were based on fundamental chemical principles. Since the first pure alkaloid, morphine, was isolated in 1805, general methods for alkaloid extraction were developed. ias.ac.in These typically involved acid-base extraction protocols. mdpi.com The plant material would be ground and extracted with an acidified ethanol (B145695) or water solution to protonate the nitrogen-containing alkaloids, making them soluble in the aqueous phase. This solution would then be basified, causing the alkaloids to deprotonate and become soluble in an organic solvent like chloroform (B151607) or ether, allowing for their separation from water-soluble plant components. nih.govmdpi.com While these methods yielded crude alkaloid mixtures, they were the foundational steps that paved the way for the eventual purification of individual compounds like this compound.

Evolution of Analytical Techniques in this compound Discovery and Characterization

The ability to detect, quantify, and characterize this compound has been directly dependent on the advancement of analytical chemistry. The evolution from crude, non-specific methods to highly sensitive, high-resolution techniques has been critical in understanding its role and properties.

Initially, "primitive analytical techniques" such as total alkaloidal titration were employed. nih.govnih.govresearchgate.net These methods could estimate the total amount of alkaloids in a sample but were unable to differentiate between the highly toxic diester-diterpenoid alkaloids (DDAs) and their less toxic monoester derivatives like this compound. nih.govnih.gov This lack of specificity was a significant limitation for both quality control and scientific research.

The mid-20th century saw the introduction of chromatographic techniques. Thin-layer chromatography (TLC) offered a simple and effective way to qualitatively separate different alkaloids in a mixture, providing visual evidence of the chemical changes occurring during the processing of Aconitum roots. frontiersin.org Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), was also applied for the analysis of Aconitum alkaloids after they were converted into more volatile trimethylsilyl (B98337) (TMS) derivatives. jst.go.jppsu.edu

A major leap forward came with the widespread adoption of High-Performance Liquid Chromatography (HPLC). nih.govnih.govfrontiersin.org HPLC became the preferred method for separating and quantifying individual alkaloids from the complex mixtures found in herbal extracts. nih.gov Coupled with a UV detector, HPLC methods were developed to simultaneously measure the concentrations of aconitine, this compound, and other related compounds, allowing for a much more accurate assessment of the toxicity and potential efficacy of Aconitum products. nih.govscielo.br

In recent years, the pursuit of greater sensitivity and specificity has led to the use of even more advanced systems. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) and high-resolution systems like Quadrupole Time-of-Flight (Q-TOF), have become the gold standard. nih.govfrontiersin.orgscielo.brebi.ac.uk These methods provide not only precise quantification but also extensive structural information based on fragmentation patterns, enabling the unambiguous identification of this compound and the discovery of other minor alkaloids in plant extracts and biological samples. frontiersin.orgscielo.br

Table 1: Evolution of Analytical Techniques for this compound

| Era | Dominant Technique | Capability | Limitations |

|---|---|---|---|

| Early | Alkaloidal Titration | Quantification of total alkaloids. | Cannot distinguish between different alkaloids (e.g., aconitine vs. This compound). nih.govnih.gov |

| Mid-20th Century | Thin-Layer Chromatography (TLC) | Qualitative separation of alkaloids. | Not quantitative; limited resolution. frontiersin.org |

| Late 20th Century | Gas Chromatography (GC-MS) | Separation and identification of derivatized alkaloids. | Requires derivatization; thermal degradation risk for some compounds. jst.go.jppsu.edu |

| Late 20th/Early 21st Century | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative separation and analysis of multiple alkaloids. | Lower sensitivity compared to MS; co-elution can be an issue. nih.govscielo.br |

| Modern | LC-MS/MS, UHPLC-Q-TOF-MS | Highly sensitive and specific quantification and structural elucidation. | High cost and complexity of instrumentation. nih.govfrontiersin.orgscielo.br |

Shifts in Research Focus: From Initial Characterization to Mechanistic Studies

The focus of research on this compound has undergone a significant transformation, mirroring its evolving identity from a mere detoxification product to a compound of pharmacological interest.

The initial phase of research was dominated by toxicology. mdpi.com Given the extreme toxicity of Aconitum plants, the primary goal was to understand the chemical basis of this toxicity and how traditional processing methods mitigated it. cabidigitallibrary.orgnih.gov In this context, this compound was characterized primarily as a less toxic hydrolysis product of aconitine. nih.gov Early pharmacological studies often compared the toxic doses of aconitine and this compound, establishing that this compound was significantly less toxic. nih.govresearchgate.net This initial characterization was crucial for establishing a safety profile and understanding the chemical transformations that rendered Aconitum preparations usable in traditional medicine.